Naringenin trimethyl ether

Description

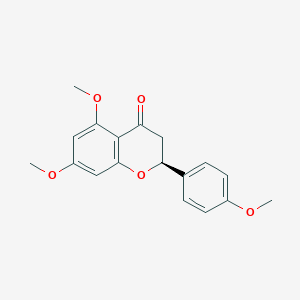

Naringenin trimethyl ether (5,7,4′-trimethoxyflavanone) is a fully methylated derivative of the flavanone naringenin. Its structure features methoxy groups at the 5-, 7-, and 4′-positions of the flavanone backbone (Figure 1). This compound has been isolated from plant species such as Glycosmis pentaphylla and Goniothalamus gardneri .

Figure 1: Structure of this compound (5,7,4′-trimethoxyflavanone).

Properties

IUPAC Name |

(2S)-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,15H,10H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFSCAHSIUPLSB-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Methylation Using Dimethyl Sulfate

A widely adopted method involves sequential methylation with dimethyl sulfate (DMS) under alkaline conditions. Key steps include:

-

Initial Methylation : Naringenin is dissolved in aqueous NaOH, and DMS is added dropwise at 0–15°C to selectively methylate the 7-OH group.

-

Secondary Methylation : The intermediate is further treated with DMS at 60–90°C to methylate the 4′-OH group.

-

Final Methylation : The 5-OH group is methylated under reflux conditions, yielding this compound.

Example :

-

Conditions : 3 equivalents of DMS, 6 equivalents of NaOH, reflux in water/acetone (1:1).

Full Methylation via Catalytic Alkylation

Modern methods prioritize efficiency and reduced toxicity by replacing DMS with methyl iodide (MeI) and phase-transfer catalysts.

Phase-Transfer Catalysis (PTC)

PTC enables methylation under mild conditions using K₂CO₃ as a base and tetrabutylammonium iodide (TBAI) as a catalyst.

Microwave-Assisted Methylation

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.

-

Conditions :

Semisynthesis from Naringin

Naringin, a abundant flavanone glycoside in citrus peels, serves as a cost-effective precursor.

Hydrolysis and Subsequent Methylation

One-Pot Hydrolysis-Methylation

A streamlined approach combines hydrolysis and methylation in a single reactor:

Biocatalytic Methylation

Emerging enzymatic methods use methyltransferases (OMTs) for regioselective methylation.

-

Enzyme : S-Adenosyl methionine (SAM)-dependent OMTs.

-

Advantages : Eco-friendly, no toxic byproducts.

Comparative Analysis of Methods

Key Findings :

-

Traditional methods (DMS/NaOH) offer high yields but involve toxic reagents.

-

PTC and microwave methods balance efficiency and safety.

-

Biocatalysis is sustainable but requires optimization for industrial scalability.

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

(2S)-4’,5,7-Trimethoxyflavanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the flavanone to its corresponding dihydroflavanone.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones.

Scientific Research Applications

Antioxidant Activity

NTME exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that NTME can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Gastroprotective Effects

A notable study demonstrated that NTME significantly reduced ethanol-induced gastric ulcers in mice. This protective effect is attributed to its ability to inhibit oxidative stress and promote mucosal healing.

Anti-inflammatory Effects

NTME has been shown to inhibit pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases. In vitro studies indicate that NTME can downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways .

Antiproliferative Activity

NTME has been investigated for its antiproliferative effects against various cancer cell lines. For instance, studies reveal that NTME exhibits cytotoxic effects on HT-29 colon adenocarcinoma cells, with an IC50 value significantly lower than that of naringenin itself .

| Compound | IC50 (µg/mL) |

|---|---|

| Naringenin | >100 |

| Naringenin Trimethyl Ether | 25.39 |

Neuroprotective Effects

Research indicates that NTME may provide neuroprotective benefits by modulating neuroinflammatory responses and enhancing neuronal survival under stress conditions. In models of neurodegenerative diseases, NTME has shown promise in reducing neuronal apoptosis and improving cognitive functions .

Applications in Food Science

Due to its antioxidant properties, NTME is being explored as a natural preservative in food products. Its ability to inhibit lipid peroxidation can enhance the shelf life and stability of food items, making it a valuable addition to functional foods .

Future Directions and Case Studies

Ongoing research aims to explore the full therapeutic potential of NTME across various domains:

- Cancer Chemoprevention: Investigating NTME's role in preventing cancer initiation and progression.

- Chronic Disease Management: Evaluating its efficacy in managing conditions like diabetes and cardiovascular diseases through clinical trials.

- Formulation Development: Exploring novel delivery systems such as nanoparticles for enhanced bioavailability.

Mechanism of Action

The mechanism of action of (2S)-4’,5,7-Trimethoxyflavanone involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Methylated Flavanones and Flavones

Naringenin trimethyl ether belongs to a broader class of methylated flavonoids. Key structural analogs include:

Structure-Activity Relationships (SAR)

- Methylation and Receptor Binding :

Methoxylation reduces hydrogen-bonding capacity, impacting interactions with biological targets. For example, this compound lacks AhR agonist activity, unlike its hydroxylated parent compound naringenin . Similarly, 4′-methoxylation in eriodictyol derivatives decreases binding affinity to SARS-CoV-2 main protease (Mpro) compared to hydroxylated analogs . - Position-Specific Effects :

Pharmacological and Functional Differences

- Antiviral Potential: Naringenin shows higher SARS-CoV-2 Mpro inhibition than its methylated derivatives, emphasizing the importance of free hydroxyl groups .

- AhR Modulation: Unlike naringenin (AhR antagonist) and sakuranetin (variable activity), this compound is a non-agonist .

Biological Activity

Naringenin trimethyl ether (NTME), a derivative of the flavonoid naringenin, has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of NTME, supported by relevant research findings and case studies.

- Chemical Formula : CHO

- CAS Number : 38302-15-7

- Molecular Weight : 314.332 g/mol

- Density : 1.2±0.1 g/cm³

- Boiling Point : 500.1±50.0 °C at 760 mmHg

- Flash Point : 222.1±30.2 °C

1. Molluscicidal Activity

NTME exhibits significant molluscicidal properties against various species, notably with a median lethal concentration (LC) of 3.9 μg/mL for Pomacea canaliculata (Zhang et al., 2012) . This activity suggests potential applications in controlling aquatic pests that can affect agriculture and aquaculture.

2. Antioxidant Effects

Research indicates that NTME possesses strong antioxidant capabilities, which are crucial in mitigating oxidative stress-related damage in biological systems. It enhances the activity of various antioxidant enzymes, including:

- Catalase

- Glutathione peroxidase

- Superoxide dismutase

In vitro studies have demonstrated that NTME can scavenge free radicals and inhibit pro-oxidant enzyme activities, contributing to its protective effects against cellular damage .

3. Anti-inflammatory Properties

NTME has been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as TNF-α and COX-2 in various cell lines. For instance, in LPS-stimulated macrophages, NTME significantly reduced the secretion of inflammatory mediators .

4. Neuroprotective Effects

In experimental models of neurotoxicity, NTME has demonstrated protective effects against oxidative stress-induced neuronal damage. Studies indicate that it can alleviate symptoms associated with neurodegenerative diseases by upregulating antioxidant defenses and reducing apoptosis in neuronal cells .

NTME's biological activities are largely attributed to its ability to interact with various molecular targets involved in oxidative stress and inflammation:

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : NTME inhibits NF-κB activation, thereby reducing the expression of genes involved in inflammation.

- Mitogen-Activated Protein Kinase (MAPK) Pathways : It modulates MAPK signaling pathways that are crucial for cellular responses to stress and inflammation .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for producing naringenin trimethyl ether, and how do reaction conditions influence yield and purity?

this compound (CAS: 38302-15-7) is typically synthesized via methylation of naringenin using methylating agents like dimethyl sulfate or methyl iodide under alkaline conditions. Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., acetone or DMF), and stoichiometric ratios of methyl groups to hydroxyl sites significantly impact yield and purity. Post-synthesis purification often involves column chromatography with silica gel or preparative HPLC to isolate the trimethylated product from mono-/dimethyl intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

High-resolution LC-MS/MS is critical for confirming molecular weight (C₁₈H₁₈O₅; theoretical m/z 314.32) and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-¹³C HMBC, resolves methyl ether positions (e.g., 5,7,4'-trimethoxyflavanone) by correlating proton shifts with adjacent carbons. For example, NOE (Nuclear Overhauser Effect) experiments can confirm spatial proximity of methyl groups to specific protons, as demonstrated in studies on structurally analogous flavonoids .

Q. How can researchers validate the purity of this compound for in vitro bioassays?

Purity assessment requires a combination of HPLC (e.g., C18 column, UV detection at 280 nm) and GC-MS to detect residual solvents or methylating agents. Quantification via external calibration curves using certified reference standards (e.g., ≥98% purity) is essential. Cross-validation with ¹H-NMR integration of characteristic peaks (e.g., methoxy protons at δ 3.7–3.9 ppm) ensures accuracy .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., molluscicidal LC₅₀ values) often arise from variations in assay protocols, such as solvent choice (DMSO vs. ethanol), exposure time, or organism strain. Meta-analyses should standardize data using normalized dose-response curves and negative controls. For instance, conflicting results in P. canaliculata assays may require reevaluation of compound stability under experimental conditions .

Q. How does the position of methyl groups in this compound influence its interaction with biological targets?

Methylation at 5,7,4' positions enhances lipophilicity, potentially improving membrane permeability and target binding. Comparative studies with mono-/dimethyl analogs (e.g., sakuranetin, CAS: 29424-96-2) using molecular docking or surface plasmon resonance (SPR) can map structure-activity relationships. For example, 4'-methoxy substitution may stabilize hydrophobic interactions with enzyme active sites .

Q. What experimental designs are optimal for investigating the metabolic stability of this compound in vivo?

Employ tandem mass spectrometry (UPLC-QTOF-MS) to track metabolites in plasma or hepatic microsomes. Isotopic labeling (e.g., ¹³C-methyl groups) aids in distinguishing demethylation products. Pharmacokinetic models should integrate data from portal vein cannulation in animal studies to assess first-pass metabolism and bioavailability .

Q. How can researchers address challenges in reproducing structural data for this compound derivatives?

Discrepancies in methyl group assignments (e.g., 5,7,8- vs. 5,7,4'-trimethoxyflavanone) require rigorous 2D-NMR validation (HSQC, HMBC) and X-ray crystallography where possible. Collaborative inter-laboratory studies using shared reference materials (e.g., PHYproof standards) improve reproducibility .

Methodological Recommendations

- For structural elucidation: Prioritize NOE and HMBC experiments over reliance on retention times alone .

- For bioactivity studies: Include solvent stability assays to rule out artifactual degradation .

- For synthesis: Optimize stepwise methylation to minimize byproducts; monitor via TLC (Rf ~0.6 in hexane:EtOAc 7:3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.